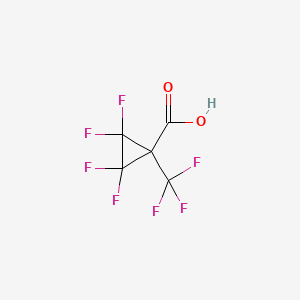
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with both trifluoromethyl and tetrafluoro groups. The presence of multiple fluorine atoms imparts significant chemical stability and unique reactivity, making it an important intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring. Subsequent fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride yields the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Industrial methods also focus on minimizing hazardous by-products and optimizing reaction conditions to ensure safety and environmental compliance .
化学反应分析
Types of Reactions: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products:
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amides, ethers, or thioethers.
科学研究应用
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorinated analogs can enhance metabolic stability and bioavailability.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
作用机制
The mechanism by which 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can act as a bioisostere, mimicking the behavior of natural substrates while providing enhanced stability and resistance to metabolic degradation .
相似化合物的比较
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the additional fluorine atoms on the cyclopropane ring.
2,2,3,3-Tetrafluorobutane-1,4-diol: Contains a similar tetrafluorinated backbone but differs in functional groups and overall structure.
Fenpropathrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents and applications.
Uniqueness: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert chemical intermediates .
属性
CAS 编号 |
917951-64-5 |
|---|---|
分子式 |
C5HF7O2 |
分子量 |
226.05 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5HF7O2/c6-3(7)2(1(13)14,4(3,8)9)5(10,11)12/h(H,13,14) |
InChI 键 |
AEKBSACOYMDZQM-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C1(C(C1(F)F)(F)F)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
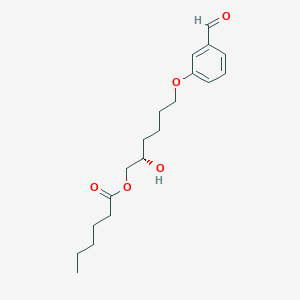
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
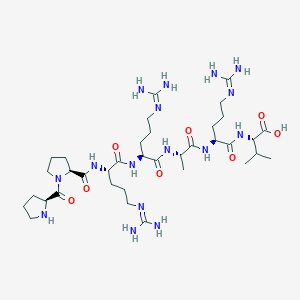
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
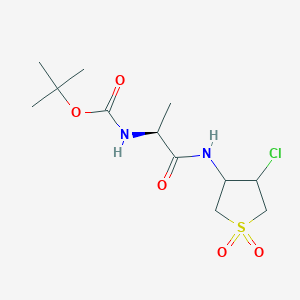
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
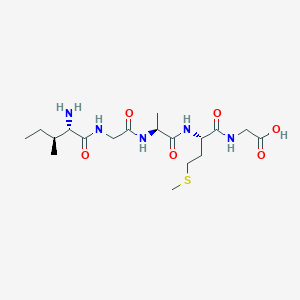
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
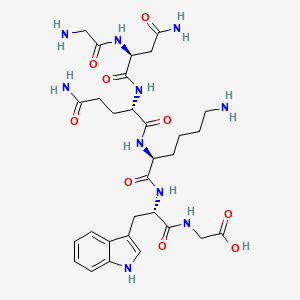

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
